Enantioselective KDM5A Inhibition
In a direct head-to-head comparison, the (S)-enantiomer of a 7-carboxylic acid pyrrolo[3,2-b]pyridine derivative (Compound N52) demonstrated approximately 4- to 5-fold greater binding affinity for KDM5A compared to its (R)-enantiomer counterpart (Compound N51) [1]. This stereoselective discrimination is enabled by the specific orientation of the 7-carboxylic acid group within the KDM5A active site. Importantly, this study demonstrates that the 7-carboxylic acid scaffold supports enantioselective target engagement, a property not uniformly observed across positional isomers [2].
| Evidence Dimension | Binding affinity (fold difference) |
|---|---|
| Target Compound Data | (S)-enantiomer N52: 4- to 5-fold greater affinity |
| Comparator Or Baseline | (R)-enantiomer N51: baseline comparator |
| Quantified Difference | 4- to 5-fold higher binding affinity |
| Conditions | KDM5A JMJ domain binding assay; X-ray crystallography validated at 1.93 Å resolution [3] |
Why This Matters
The demonstrated enantioselectivity confirms that the 7-carboxylic acid orientation is pharmacophorically relevant, making this scaffold valuable for stereochemically optimized lead development.
- [1] Horton, J.R., Liu, X., Wu, L., et al. Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A. J Med Chem. 2018;61(7):3193-3208. View Source
- [2] RCSB PDB. 6BH1: LINKED KDM5A JMJ DOMAIN BOUND TO INHIBITOR N52 ((S)-2-((2-chlorophenyl)(2-(piperidin-1-yl)ethoxy)methyl)-1l2-pyrrolo[3,2-b]pyridine-7-carboxylic acid). Deposited 2017. View Source
- [3] RCSB PDB. 6BGX: LINKED KDM5A JMJ DOMAIN BOUND TO INHIBITOR N42 (7-carboxylic acid derivative). Resolution 1.88 Å. Deposited 2017. View Source
